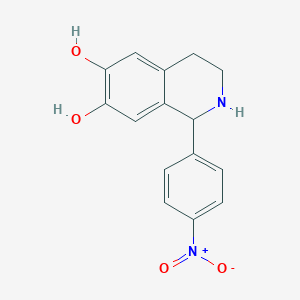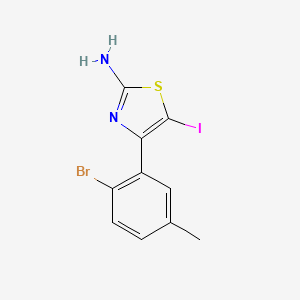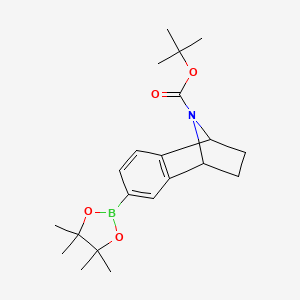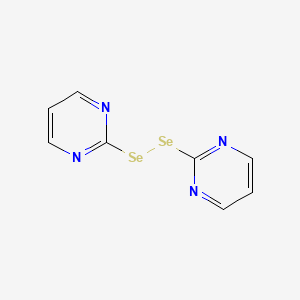![molecular formula C20H16N2 B14903808 [1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
[1,1'-Binaphthalene]-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Binaphthalene]-2,7-diamine: is an organic compound with the molecular formula C20H16N2 It is a derivative of binaphthalene, featuring two amino groups attached at the 2 and 7 positions of the binaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalene]-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions of naphthalene derivatives.
Nitration: The binaphthalene undergoes nitration to introduce nitro groups at the 2 and 7 positions. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Binaphthalene]-2,7-diamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of binaphthalene using industrial nitrating agents.
Continuous Reduction: Continuous flow reduction processes using catalytic hydrogenation to convert nitro groups to amino groups efficiently.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Binaphthalene]-2,7-diamine: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be further reduced to form derivatives with different oxidation states of nitrogen.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Iron powder, hydrochloric acid, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various reduced forms of the compound.
Substitution Products: Derivatives with different substituents on the amino groups.
Scientific Research Applications
[1,1’-Binaphthalene]-2,7-diamine: has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which [1,1’-Binaphthalene]-2,7-diamine exerts its effects involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of coordination complexes, which are crucial in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
[1,1’-Binaphthalene]-2,7-diamine: can be compared with other similar compounds such as:
[1,1’-Binaphthalene]-2,2’-diamine: This compound has amino groups at the 2 and 2’ positions, making it structurally different and leading to different reactivity and applications.
[1,1’-Binaphthalene]-2,2’-bis(diphenylphosphine): This compound features phosphine groups instead of amino groups, making it useful in different catalytic processes.
The uniqueness of [1,1’-Binaphthalene]-2,7-diamine lies in its specific positioning of amino groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C20H16N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylnaphthalene-2,7-diamine |
InChI |
InChI=1S/C20H16N2/c21-15-10-8-14-9-11-19(22)20(18(14)12-15)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,21-22H2 |
InChI Key |
VHZUJXWBAFFHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=C3C=C(C=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)

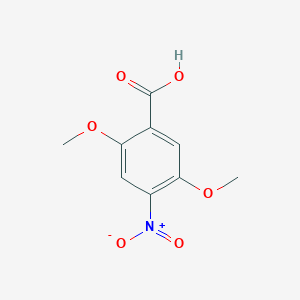
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)

